Mal-C5-N-bis(PEG2-C2-acid)
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Overview
Description
Mal-C5-N-bis(PEG2-C2-acid) is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C5-N-bis(PEG2-C2-acid) involves multiple steps, starting with the preparation of the maleimide and polyethylene glycol (PEG) components. The maleimide group is introduced through a reaction with a suitable amine, followed by the attachment of PEG chains.
Industrial Production Methods
Industrial production of Mal-C5-N-bis(PEG2-C2-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Mal-C5-N-bis(PEG2-C2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules.
Hydrolysis: The ester bonds in the PEG chains can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH.
Hydrolysis: Conducted under acidic (pH < 4) or basic (pH > 9) conditions.
Major Products
Substitution Reactions: Formation of stable thioether bonds.
Hydrolysis: Breakdown of ester bonds, resulting in the release of PEG chains and carboxylic acids.
Scientific Research Applications
Mal-C5-N-bis(PEG2-C2-acid) is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the linker ensures the precise delivery of the drug to cancer cells, minimizing side effects on healthy cells .
In addition to its use in ADCs, Mal-C5-N-bis(PEG2-C2-acid) is employed in various fields:
Chemistry: As a versatile linker in the synthesis of complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In the development of targeted therapies.
Industry: In the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of Mal-C5-N-bis(PEG2-C2-acid) involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on the antibody, forming a stable thioether bond. This bond ensures the stable attachment of the drug to the antibody, allowing for targeted delivery to specific cells. The PEG chains provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugate .
Comparison with Similar Compounds
Mal-C5-N-bis(PEG2-C2-acid) is unique due to its specific structure, which combines maleimide and PEG components with carboxylic acid groups. This combination provides several advantages, including:
Enhanced Stability: The PEG chains improve solubility and stability.
Versatility: The maleimide group allows for easy conjugation with thiol-containing molecules
Similar Compounds
Mal-C5-N-bis(PEG2-C2-amine): Similar structure but with amine groups instead of carboxylic acids.
Mal-C5-N-bis(PEG2-C2-alcohol): Contains alcohol groups instead of carboxylic acids
Properties
Molecular Formula |
C24H38N2O11 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33) |
InChI Key |
OCGSASUSCDQIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Origin of Product |
United States |
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